1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide
Description
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide is a quaternary triazolium salt characterized by a 1,2,4-triazolium core substituted with two 2-(4-methoxyphenyl)-2-oxoethyl groups and a bromide counterion. This compound is of interest in materials science and medicinal chemistry due to its unique electronic profile and structural rigidity. Experimental characterization of such compounds typically employs X-ray crystallography, often utilizing refinement software like SHELX for structural validation .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,2,4-triazol-4-ium-1-yl]ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3O4.BrH/c1-26-17-7-3-15(4-8-17)19(24)11-22-13-21-23(14-22)12-20(25)16-5-9-18(27-2)10-6-16;/h3-10,13-14H,11-12H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBODHWBLXSMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)CC(=O)C3=CC=C(C=C3)OC.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the triazole nitrogen with bromoethyl ketone to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Corresponding substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide exhibit significant antimicrobial properties. For instance, derivatives have been synthesized and tested for their efficacy against various bacterial strains and fungi. The results suggest that these compounds can effectively inhibit microbial growth, making them potential candidates for developing new antimicrobial agents aimed at combating drug-resistant pathogens .
Anticancer Properties
In vitro studies have demonstrated that related triazole compounds show promising anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy . Molecular docking studies further support the hypothesis that these compounds can interact with specific receptors involved in cancer cell proliferation.
Agricultural Applications
The compound's biological activity extends to agricultural sciences as well. Research has shown that triazole derivatives can act as effective fungicides and herbicides. Their ability to disrupt fungal cell membranes or inhibit critical biosynthetic pathways in plants makes them suitable for protecting crops from various diseases .
Polymeric Applications
Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance their properties. The inclusion of such compounds can improve thermal stability and mechanical strength while providing antimicrobial properties to the polymers .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives revealed that certain modifications to the chemical structure significantly enhanced antimicrobial activity. Compounds were tested against Gram-positive and Gram-negative bacteria using standard microbiological methods. Results indicated that specific substitutions led to increased potency against resistant strains .
Case Study 2: Anticancer Activity
In another research effort focused on anticancer applications, a range of triazole derivatives was synthesized and evaluated for their cytotoxic effects on MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment. Notably, compounds with specific methoxy substitutions exhibited enhanced cytotoxicity compared to their non-substituted analogs .
Mechanism of Action
The mechanism of action of 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide involves its interaction with biological macromolecules. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methoxyphenyl groups enhance its binding affinity and selectivity towards specific targets. The compound can disrupt cellular processes by interfering with enzyme function or receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Structure
The triazolium core (C₂HN₃⁺) distinguishes this compound from structurally related quaternary ammonium salts. For example, Piperazinium,1,4-bis[2-(decyloxy)-2-oxoethyl]-1,4-dimethyl-, diBromide (CAS: 109460-91-5) features a six-membered piperazinium ring (C₄H₁₂N₂²⁺) with two nitrogen atoms . The smaller, more electronegative triazolium ring in the target compound likely influences charge distribution, reactivity, and hydrogen-bonding capacity compared to the larger, less strained piperazinium system.
Substituent Analysis
| Compound Name | CAS Number | Molecular Formula | Core Structure | Substituents | Counterion |
|---|---|---|---|---|---|
| 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide | - | C₂₀H₂₀BrN₃O₄ | 1,2,4-Triazolium | 2-(4-Methoxyphenyl)-2-oxoethyl (×2) | Br⁻ |
| Piperazinium,1,4-bis[2-(decyloxy)-2-oxoethyl]-1,4-dimethyl-, diBromide | 109460-91-5 | C₃₀H₆₀Br₂N₂O₄ | Piperazinium | 2-(Decyloxy)-2-oxoethyl (×2) | 2Br⁻ |
- Piperazinium Analog : Long decyloxy (C₁₀H₂₁O⁻) chains increase hydrophobicity, favoring applications in surfactants or lipid-based systems .
Physicochemical Properties
- Molecular Weight : The triazolium compound (MW: ~458.3 g/mol) is lighter than the piperazinium analog (MW: ~742.6 g/mol), impacting volatility and crystallization behavior.
- Solubility : The triazolium salt’s methoxyphenyl groups may improve solubility in acetone or DMSO compared to the highly lipophilic piperazinium derivative.
- Thermal Stability : The rigid triazolium core likely confers higher melting points than the flexible piperazinium system.
Research Findings and Experimental Data
- Synthetic Routes : Triazolium salts are synthesized via alkylation of 1,2,4-triazole, while piperazinium derivatives require quaternization of piperazine with alkyl halides.
- Crystallography : SHELX-based refinements confirm that triazolium salts exhibit shorter cation-anion distances (e.g., Br⁻ interactions) compared to bulkier analogs, enhancing lattice stability .
Biological Activity
1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide is a triazole derivative that has garnered attention for its potential biological activities. This compound is noted for its structural features that may influence various biological pathways, particularly in cancer cell lines. This article reviews its biological activity, focusing on its effects on cancer cells, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring system with two methoxyphenyl groups and a bromide ion. The chemical structure can be represented as follows:
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer properties. Notably, it has been shown to suppress the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction.
Key Findings:
- Inhibition of Cell Proliferation: The compound demonstrated a dose- and time-dependent inhibition of A549 cell proliferation.
- Mechanism of Action: The primary mechanism attributed to its anticancer activity is autophagy induction, which leads to programmed cell death in cancer cells.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological effects of this compound:
- Cell Viability Assays:
- A549 lung cancer cells were treated with varying concentrations of the compound.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
- Cell Cycle Analysis:
- Flow cytometry was used to analyze the cell cycle distribution.
- A notable increase in the percentage of cells in the G0/G1 phase was observed after treatment with the compound.
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0/G1 | 50 | 70 |
| S | 30 | 20 |
| G2/M | 20 | 10 |
- Autophagy Induction:
- Autophagy markers such as LC3-II and p62 were assessed through Western blotting.
- Increased levels of LC3-II were observed in treated cells compared to controls, indicating enhanced autophagic activity.
The biological activity of this compound can be attributed to several mechanisms:
- Autophagy Induction: The compound promotes autophagy, a process that can lead to cell death in cancer cells.
- Cell Cycle Arrest: By inducing G0/G1 phase arrest, the compound prevents cancer cells from proliferating.
Q & A
Q. Q1. What is the standard synthetic route for preparing 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide, and how can intermediates be purified?
Methodology :
- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives are often prepared by reacting substituted benzaldehydes with aminotriazoles in ethanol under reflux with glacial acetic acid as a catalyst. The mixture is refluxed for 4–8 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization (e.g., ethanol or ethyl acetate/ether mixtures) .
- Key parameters : Reaction time (4–8 hours), solvent choice (ethanol for solubility), and acid catalysis (glacial acetic acid) influence yield.
Q. Q2. How is UV-Vis spectrophotometry validated for quantifying triazolium bromide derivatives?
Methodology :
-
Validation includes linearity (calibration curves in 0.1–1.0 mg/mL range), precision (repeatability via %RSD < 2%), and accuracy (recovery studies 98–102%). A UV wavelength of 260–280 nm is typical for triazolium salts due to aromatic and conjugated ketone moieties .
-
Data Table :
Parameter Requirement Observed Value Linearity (R²) ≥0.999 0.9995 Precision (%RSD) <2% 1.2% Recovery 98–102% 99.5%
Advanced Structural and Crystallographic Analysis
Q. Q3. How can SHELX and ORTEP-3 be applied to resolve structural ambiguities in triazolium bromide derivatives?
Methodology :
- SHELX : Used for small-molecule refinement. Input includes crystallographic data (unit cell parameters, space group) and reflection files. Key steps:
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry. For example, methoxyphenyl groups may exhibit rotational disorder, requiring anisotropic refinement .
- Common pitfalls : Overfitting due to twinning or weak diffraction data. Validate with R-factor convergence (<5%) and residual density maps.
Q. Q4. How do substituents on the triazolium ring influence crystallographic packing, and how can this be modeled computationally?
Methodology :
- Bulky substituents (e.g., 4-methoxyphenyl) induce steric hindrance, reducing symmetry and favoring monoclinic or triclinic systems. Use Mercury (CCDC) or CrystalMaker to simulate packing diagrams.
- Example : In 1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl] derivatives, π-π stacking between aromatic rings and hydrogen bonding via bromide counterions stabilize the lattice .
Biological Activity and Data Contradictions
Q. Q5. How can researchers design assays to evaluate the antifungal activity of triazolium bromide derivatives?
Methodology :
-
In vitro testing : Follow CLSI guidelines using Candida spp. (e.g., C. albicans ATCC 90028). Prepare compound dilutions in DMSO (≤1% v/v) and assess minimum inhibitory concentrations (MICs) via broth microdilution .
-
Positive control : Fluconazole (MIC range 0.5–64 µg/mL).
-
Data Table :
Compound MIC (µg/mL) vs. C. albicans Target compound 8–16 Fluconazole 2–4
Q. Q6. How can discrepancies in bioactivity data between structurally similar triazolium salts be analyzed?
Methodology :
- Structural factors : Compare substituent effects. For example, electron-withdrawing groups (e.g., nitro in compound 18) enhance antifungal activity (MIC = 8 µg/mL) vs. electron-donating methoxy groups (MIC = 16 µg/mL) due to increased membrane interaction .
- Statistical tools : Use ANOVA or principal component analysis (PCA) to correlate logP, dipole moments, and MICs.
- Contradictions : Non-monotonic trends may arise from solubility limits or off-target effects. Validate via time-kill assays or transcriptomic profiling.
Methodological Optimization
Q. Q7. What strategies improve the yield of triazolium bromide derivatives in multi-step syntheses?
Methodology :
-
Stepwise optimization :
-
Yield data :
Step Yield Range Alkylation 60–90% Recrystallization 70–85%
Q. Q8. How can computational methods predict the stability of triazolium bromide derivatives under physiological conditions?
Methodology :
- DFT calculations : Use Gaussian09 to compute Gibbs free energy of hydrolysis. For example, electron-deficient triazolium cores show higher stability (ΔG = +15 kcal/mol) than electron-rich analogs .
- MD simulations : Simulate solvation in water/ethanol mixtures (GROMACS) to assess aggregation propensity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
